4-Hydroxy-N-methyl-N-ethyltryptamine
Overview
Description
4-Hydroxy-N-methyl-N-ethyltryptamine, commonly known as 4-hydroxy MET, is a lesser-known psychedelic compound. It is a structural and functional analog of psilocin, which is found in psilocybin mushrooms. 4-hydroxy MET was first synthesized by the American chemist Alexander Shulgin and is known for producing effects similar to those of psilocybin, including visual and auditory distortions, euphoria, and altered thought processes .
Mechanism of Action
Target of Action
4-Hydroxy-N-methyl-N-ethyltryptamine, also known as 4-HO-MET, is a lesser-known psychedelic drug . It is a structural and functional analog of psilocin, as well as the 4-hydroxyl analog of methylethyltryptamine (MET) . The primary targets of 4-HO-MET are the serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT2C . These receptors play a crucial role in regulating mood, anxiety, and cognition .
Mode of Action
4-HO-MET interacts with its targets by acting as a partial agonist of the serotonin receptors This interaction results in a range of effects, including distortions of color, sound, and form, similar to those produced by psilocin .
Biochemical Pathways
It is known that 4-ho-met affects the serotonergic system, which is involved in a wide range of physiological processes, including mood regulation, anxiety, and cognitive functions .
Pharmacokinetics
It is known that the effects of 4-ho-met last for about 4-6 hours after oral administration .
Result of Action
The action of 4-HO-MET at the cellular level results in a range of effects. Users report similar effects to psilocin, including mydriasis, closed and open eye visuals, euphoria, time dilation, and general changes in thought processes . These effects occur in a wave-like pattern, such as that of psilocybin, with near-normal perception and high effect varying rapidly .
Action Environment
The action, efficacy, and stability of 4-HO-MET can be influenced by various environmental factors. It’s important to note that the use of 4-HO-MET is regulated in many countries due to its psychoactive properties .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-N-methyl-N-ethyltryptamine shows structural similarities to the endogenous neurotransmitter serotonin . It is a serotonergic hallucinogen, affecting emotional, motoric, and cognitive functions . It interacts with various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C .
Cellular Effects
The effects of this compound on cells are similar to those of psilocin, including mydriasis, closed and open eye visuals, euphoria, time dilation, and general change in thought processes . These effects occur in a wavelike pattern such as that of psilocybin with near-normal perception and high effect varying rapidly .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with various serotonin receptors . It has a high binding affinity for the 5-HT2A receptor .
Temporal Effects in Laboratory Settings
The effects of this compound last for about 4–6 hours after oral administration . Very little data exists about the long-term effects of this compound on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
There have been anecdotal reports of the ingestion of up to 150 mg of this compound, more than an order of magnitude above the effective dose . Detailed studies on the dosage effects of this compound in animal models are currently lacking.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy MET typically involves the following steps:
Starting Material: The synthesis begins with the precursor compound, indole.
Alkylation: The indole is alkylated with ethyl iodide and methyl iodide to introduce the N-methyl and N-ethyl groups.
Hydroxylation: The final step involves the hydroxylation of the indole ring at the 4-position to yield 4-hydroxy MET.
Industrial Production Methods
Industrial production methods for 4-hydroxy MET are not well-documented due to its status as a research chemical and its limited use outside of scientific research. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy MET undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-hydroxy MET has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for studying the structure-activity relationships of tryptamines.
Biology: Investigated for its effects on serotonin receptors and its potential role in neuropharmacology.
Medicine: Explored for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
Industry: Limited industrial applications due to its status as a research chemical, but it is used in forensic analysis and toxicology studies
Comparison with Similar Compounds
Similar Compounds
Psilocin: A naturally occurring psychedelic compound found in psilocybin mushrooms.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT): Another analog of psilocin with similar effects.
4-Hydroxy-N-isopropyl-N-methyltryptamine (4-HO-MiPT): A synthetic tryptamine with psychedelic properties
Uniqueness
4-hydroxy MET is unique in its combination of structural features, which include the N-methyl and N-ethyl groups. These modifications result in a distinct pharmacological profile compared to other tryptamines. Its effects are often described as more visual and less intense psychologically compared to psilocin .
Properties
IUPAC Name |
3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-3-15(2)8-7-10-9-14-11-5-4-6-12(16)13(10)11/h4-6,9,14,16H,3,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWQBKPSGDRPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228491 | |
Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77872-41-4 | |
Record name | 3-[2-(Ethylmethylamino)ethyl]-1H-indol-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77872-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-HO-MET | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077872414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-N-methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70228491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-N-METHYL-N-ETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RN01B78NY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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